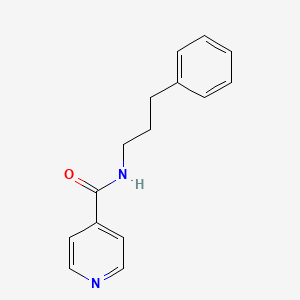

N-(3-phenylpropyl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-phenylpropyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15(14-8-11-16-12-9-14)17-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNFXDKBTBJBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367701 | |

| Record name | N-(3-phenylpropyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6429-42-1 | |

| Record name | N-(3-phenylpropyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with 3-phenylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of pyridine-4-carboxylic acid derivatives.

Reduction: Formation of N-(3-phenylpropyl)pyridine-4-amine.

Substitution: Formation of nitro or halogen-substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

N-(3-phenylpropyl)pyridine-4-carboxamide has been studied for its potential in inhibiting various cancer cell lines. Its structural features suggest it may interact with specific biological targets involved in cancer progression.

- Case Study: Polo-like Kinase 1 Inhibition

Research has highlighted the efficacy of compounds similar to this compound in targeting Polo-like kinase 1 (Plk1), a critical regulator of cell division. Inhibitors of Plk1 have shown promise in treating cancers characterized by uncontrolled cell proliferation .

Neuropharmacology

The compound has been explored for its effects on G protein-gated inwardly rectifying potassium (GIRK) channels, which play a role in neuronal excitability and neurotransmitter release.

- Mechanism of Action

This compound acts as an activator of GIRK channels, facilitating potassium ion flow into cells, thereby influencing neuronal signaling . This mechanism suggests potential applications in treating neurological disorders.

Fungicidal Properties

This compound derivatives have been investigated for their fungicidal properties against phytopathogenic fungi.

- Patent Insights

A patent application describes the use of N-(3-phenylpropyl)carboxamide derivatives as effective fungicides. These compounds demonstrate activity against various fungal pathogens, making them valuable in agricultural pest management .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

| Substituent | Effect on Activity | Notes |

|---|---|---|

| Phenyl group | Enhances lipophilicity | Improves membrane permeability |

| Carboxamide group | Essential for activity | Critical for binding to biological targets |

SAR studies indicate that modifications to the phenyl and carboxamide groups can significantly alter the compound's potency and selectivity towards specific targets.

Future Directions and Research Opportunities

The unique properties of this compound open avenues for further research:

-

Targeted Cancer Therapies

Continued exploration into its anticancer properties could lead to the development of novel targeted therapies. -

Neuropharmacological Applications

Investigating its role as a GIRK channel modulator may yield new treatments for neurological disorders, particularly those involving dysregulated neuronal excitability.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(3-phenylpropyl)pyridine-4-carboxamide, emphasizing differences in substituents, molecular properties, and reported activities:

Structural and Functional Insights

- Substituent Effects on Bioactivity: The thiazolidinone derivatives (e.g., 5a-p) exhibit anti-inflammatory activity, suggesting that introducing a heterocyclic ring at the carboxamide nitrogen enhances interaction with inflammatory targets like cyclooxygenase (COX) . 3UO and 3UP feature cyclopropylcarbonyl groups, which may improve metabolic stability and binding affinity to kinases like GSK-3β due to hydrophobic interactions .

Physicochemical Properties :

- The target compound’s lower molecular weight (240.30 vs. 312–358 for others) may favor better oral bioavailability.

- 3UP ’s extended aromatic system (phenylpyridine) could promote π-π stacking in protein binding pockets, a feature absent in the target compound’s aliphatic 3-phenylpropyl chain .

Q & A

What are the optimized synthetic routes for N-(3-phenylpropyl)pyridine-4-carboxamide, and how can purity be validated?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with 3-phenylpropylamine. A common approach includes:

Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or CDI to form an active ester intermediate.

Amide bond formation : React the activated acid with 3-phenylpropylamine under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (solvent: ethanol/water) ensures high purity (>95%).

Validation methods include HPLC (C18 column, UV detection at 254 nm) and NMR (confirming absence of unreacted starting materials) . For industrial-scale optimization, continuous flow reactors may improve yield and reproducibility .

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridine protons), δ 7.2–7.4 ppm (phenyl group), and δ 3.4–3.6 ppm (methylene groups adjacent to the amide bond).

- ¹³C NMR : Carbonyl signal at ~167 ppm confirms the amide linkage.

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass matching the molecular formula (e.g., m/z 281.142 for C₁₆H₁₈N₂O).

- HPLC-PDA : Purity >98% is achievable with retention time consistency across multiple batches.

- X-ray Crystallography : For absolute configuration confirmation, SHELX software (e.g., SHELXL) refines crystal structures using diffraction data .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Level: Advanced

Methodological Answer:

Contradictions often arise from structural variations (e.g., substituent effects) or assay conditions. Strategies include:

Systematic SAR Studies : Compare analogs (e.g., halogenated vs. alkylated phenyl groups) to isolate activity determinants. For example, bromine substitution enhances hydrophobic interactions in enzyme binding .

Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines).

Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate data variability across publications.

Mechanistic Validation : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities independently .

What strategies enhance the bioactivity of this compound derivatives through structural modification?

Level: Advanced

Methodological Answer:

- 3D-QSAR Modeling : Use software like VLife MDS to correlate steric/electronic properties with activity. For example, bulky substituents at the para-position of the phenyl group may improve kinase inhibition .

- Scaffold Hopping : Replace pyridine with isosteres (e.g., quinoline) to modulate lipophilicity and bioavailability.

- Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and metabolic stability .

- Molecular Hybridization : Merge with pharmacophores from known bioactive molecules (e.g., thiazole rings) to target multiple pathways .

How does molecular docking elucidate the interaction mechanisms of this compound with biological targets?

Level: Advanced

Methodological Answer:

Target Selection : Prioritize proteins with structural data (e.g., kinases from PDB).

Docking Workflow :

- Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G*).

- Protein Preparation : Remove water molecules, add hydrogen atoms, and assign charges (e.g., AMBER force field).

- Binding Site Analysis : Use AutoDock Vina to predict poses with lowest ΔG values.

Validation : Compare docking scores with experimental IC₅₀ values. For example, interactions with ATP-binding pockets in CDK2 correlate with antiproliferative activity .

What pharmacokinetic considerations are critical for developing this compound as a therapeutic agent?

Level: Advanced

Methodological Answer:

- Absorption : LogP values >2.5 suggest moderate permeability but may require formulation with cyclodextrins for oral delivery.

- Metabolism : CYP450 screening (e.g., CYP3A4/2D6) identifies susceptibility to oxidation. Fluorine substitution reduces metabolic clearance .

- Toxicity : Ames test for mutagenicity and hERG binding assays to assess cardiac risk.

- In Vivo Studies : Pharmacokinetic parameters (t₁/₂, Cmax) in rodent models guide dosing regimens .

How can SHELX software address challenges in crystallographic analysis of this compound?

Level: Basic

Methodological Answer:

SHELX programs (e.g., SHELXL) are pivotal for refining crystal structures:

Data Integration : Process diffraction data (λ = 1.5418 Å) to generate .hkl files.

Structure Solution : Use direct methods (SHELXT) for phase determination.

Refinement : Iterative cycles with SHELXL adjust atomic positions and thermal parameters. Hydrogen bonds (e.g., amide N–H···O) validate molecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.